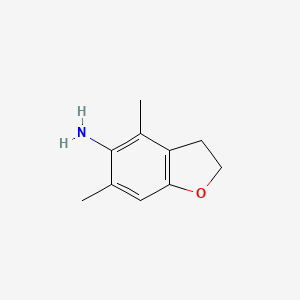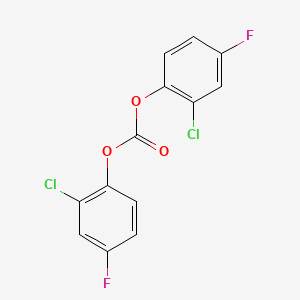
2-Chloro-4-fluorophenol carbonate
Übersicht
Beschreibung
2-Chloro-4-fluorophenol carbonate is an organic compound with the molecular formula C13H6Cl2F2O3 It is a carbonate ester derived from 2-chloro-4-fluorophenol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chloro-4-fluorophenol carbonate can be synthesized through the reaction of 2-chloro-4-fluorophenol with phosgene. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of phosgene.
Industrial Production Methods
In an industrial setting, the production of bis (2-chloro-4-fluorophenyl)carbonate may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the desired reaction conditions and improving the yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-fluorophenol carbonate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles.
Hydrolysis: The carbonate ester can be hydrolyzed to form 2-chloro-4-fluorophenol and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: This reaction can be carried out using aqueous acid or base under reflux conditions.
Major Products
Substitution Reactions: Depending on the nucleophile used, products can include various substituted phenyl carbonates.
Hydrolysis: The major products are 2-chloro-4-fluorophenol and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-fluorophenol carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of bis (2-chloro-4-fluorophenyl)carbonate involves its interaction with nucleophiles, leading to the formation of substituted products. The molecular targets include various enzymes and proteins that can interact with the carbonate ester group. The pathways involved typically include nucleophilic substitution and hydrolysis reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis (2-chloro-4-methylphenyl)carbonate
- Bis (2-chloro-4-bromophenyl)carbonate
- Bis (2-chloro-4-nitrophenyl)carbonate
Uniqueness
2-Chloro-4-fluorophenol carbonate is unique due to the presence of both chlorine and fluorine atoms on the phenyl rings. This combination imparts specific electronic and steric properties that can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions.
Eigenschaften
Molekularformel |
C13H6Cl2F2O3 |
|---|---|
Molekulargewicht |
319.08 g/mol |
IUPAC-Name |
bis(2-chloro-4-fluorophenyl) carbonate |
InChI |
InChI=1S/C13H6Cl2F2O3/c14-9-5-7(16)1-3-11(9)19-13(18)20-12-4-2-8(17)6-10(12)15/h1-6H |
InChI-Schlüssel |
SZWVZEKYGSYNLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)Cl)OC(=O)OC2=C(C=C(C=C2)F)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
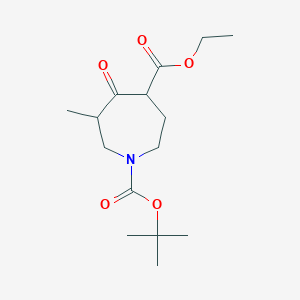
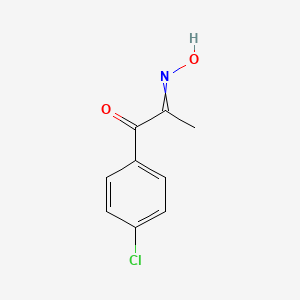
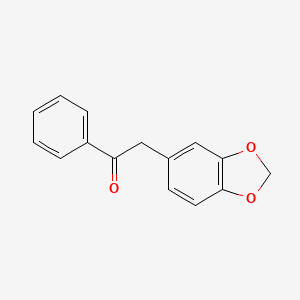
![(S)-5-methyl-4-(3-methylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8752481.png)


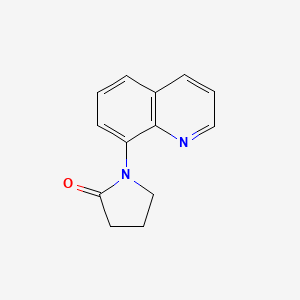
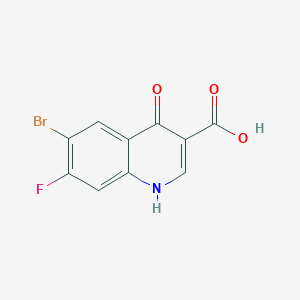
![7-(PIPERIDIN-4-YLAMINO)-3H-IMIDAZO[4,5-B]PYRIDINE-6-CARBOXAMIDE](/img/structure/B8752529.png)
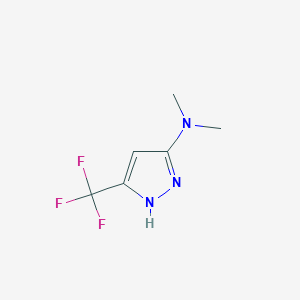
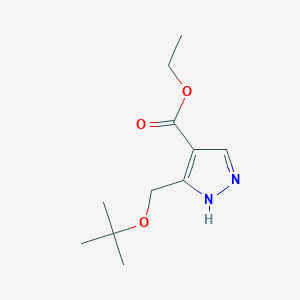
![2,3,5,6-Tetrahydrobenzo[b][1,5]diazocin-4(1H)-one](/img/structure/B8752554.png)
